molecular formula C9H5IN2O B15332015 8-Iodoquinoxaline-5-carbaldehyde

8-Iodoquinoxaline-5-carbaldehyde

Cat. No.: B15332015
M. Wt: 284.05 g/mol
InChI Key: MSXYGJWHTYBAGD-UHFFFAOYSA-N
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Description

8-Iodoquinoxaline-5-carbaldehyde is a chemical compound that belongs to the quinoxaline family, which is a class of nitrogen-containing heterocycles. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and organic synthesis. The presence of an iodine atom at the 8th position and an aldehyde group at the 5th position of the quinoxaline ring makes this compound a valuable intermediate for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodoquinoxaline-5-carbaldehyde typically involves the functionalization of quinoxaline derivatives. One common method is the regioselective lithiation of 2,3-dichloroquinoxaline at the 5th position using 2,2,6,6-tetramethylpiperidyl lithium (TMPLi) followed by quenching with iodine to introduce the iodine atom. The aldehyde group can then be introduced through formylation reactions such as the Vilsmeier-Haack reaction, which involves the reaction of the iodinated quinoxaline with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The choice of reagents and reaction conditions is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Iodoquinoxaline-5-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethyl sulfoxide, ethanol), and catalysts (palladium, copper).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted quinoxalines with various functional groups.

    Oxidation Reactions: 8-Iodoquinoxaline-5-carboxylic acid.

    Reduction Reactions: 8-Iodoquinoxaline-5-methanol.

Mechanism of Action

The mechanism of action of 8-Iodoquinoxaline-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the iodine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Similar Compounds

    8-Bromoquinoxaline-5-carbaldehyde: Similar structure with a bromine atom instead of iodine.

    8-Chloroquinoxaline-5-carbaldehyde: Similar structure with a chlorine atom instead of iodine.

    8-Fluoroquinoxaline-5-carbaldehyde: Similar structure with a fluorine atom instead of iodine.

Uniqueness

8-Iodoquinoxaline-5-carbaldehyde is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions and provide distinct reactivity compared to its bromine, chlorine, and fluorine analogs. This makes it a valuable compound for the development of novel bioactive molecules and materials with unique properties.

Properties

Molecular Formula

C9H5IN2O

Molecular Weight

284.05 g/mol

IUPAC Name

8-iodoquinoxaline-5-carbaldehyde

InChI

InChI=1S/C9H5IN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H

InChI Key

MSXYGJWHTYBAGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C=O)N=CC=N2)I

Origin of Product

United States

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